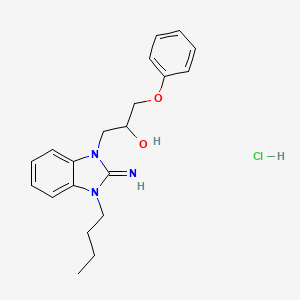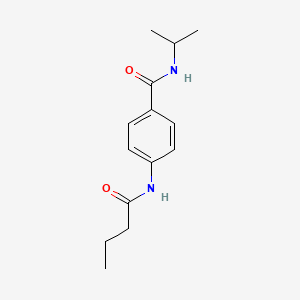
N,N'-1,2-ethanediylbis(N-benzyl-4-biphenylcarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2-ethanediylbis(N-benzyl-4-biphenylcarboxamide) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a type of bisamidine, which is a class of compounds that have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N,N'-1,2-ethanediylbis(N-benzyl-4-biphenylcarboxamide) is not fully understood. However, several research studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. In addition, this compound has been found to inhibit the activity of human immunodeficiency virus (HIV) protease, which is an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
N,N'-1,2-ethanediylbis(N-benzyl-4-biphenylcarboxamide) has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to reduce the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been found to inhibit the replication of HIV and other viruses. Moreover, this compound has been found to exhibit cytotoxicity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-1,2-ethanediylbis(N-benzyl-4-biphenylcarboxamide) in lab experiments is its broad spectrum of biological activities. This compound has been found to exhibit various activities, which makes it a suitable candidate for testing in different experimental setups. Moreover, the synthesis method of this compound is relatively simple and efficient, which makes it easy to obtain in large quantities.
However, one of the limitations of using N,N'-1,2-ethanediylbis(N-benzyl-4-biphenylcarboxamide) in lab experiments is its low solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which can limit its application in certain experimental setups.
Zukünftige Richtungen
There are several future directions that can be explored in the research of N,N'-1,2-ethanediylbis(N-benzyl-4-biphenylcarboxamide). One of the directions is to investigate the structure-activity relationship of this compound. This can help in the design and synthesis of new compounds with improved biological activities. Moreover, the potential of this compound as a drug candidate for the treatment of various diseases can be further explored. In addition, the mechanism of action of this compound can be further elucidated to gain a better understanding of its biological activities.
Synthesemethoden
The synthesis of N,N'-1,2-ethanediylbis(N-benzyl-4-biphenylcarboxamide) involves the reaction of 4-biphenylcarboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with ethylenediamine to obtain the final compound. The synthesis of this compound has been reported in several research articles, and the method has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
N,N'-1,2-ethanediylbis(N-benzyl-4-biphenylcarboxamide) has been extensively studied for its potential therapeutic applications. Several research studies have reported that this compound exhibits anticancer, antiviral, and antibacterial activities. In addition, this compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities.
Eigenschaften
IUPAC Name |
N-benzyl-N-[2-[benzyl-(4-phenylbenzoyl)amino]ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N2O2/c45-41(39-25-21-37(22-26-39)35-17-9-3-10-18-35)43(31-33-13-5-1-6-14-33)29-30-44(32-34-15-7-2-8-16-34)42(46)40-27-23-38(24-28-40)36-19-11-4-12-20-36/h1-28H,29-32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMBJCZWJUVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5221583.png)
![1-(5-chloro-2-thienyl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5221594.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5221596.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine](/img/structure/B5221611.png)
![(4-fluoro-2-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5221613.png)

![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5221637.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221645.png)

![4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5221660.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)

